Dimethyl 2-cyanoterephthalate
Description
Dimethyl 2-cyanoterephthalate (C₁₂H₁₁NO₄) is a substituted terephthalic acid derivative featuring a cyano (-CN) group at the 2-position of the benzene ring, with both carboxylic acid groups esterified as methyl esters. The cyano group’s electron-withdrawing nature likely enhances reactivity in nucleophilic substitutions or cyclization reactions, distinguishing it from other terephthalate esters .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
dimethyl 2-cyanobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,1-2H3 |
InChI Key |
XPUSWRWPEQRGGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with dimethyl sulfate in the presence of a base, followed by the introduction of a cyano group using a suitable reagent such as sodium cyanide. The reaction conditions typically involve heating the mixture to facilitate the esterification and cyano substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process. The final product is usually purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-cyanoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-cyanoterephthalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-cyanoterephthalate involves its ability to undergo various chemical transformations. The cyano and ester groups are reactive sites that can participate in nucleophilic and electrophilic reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of desired products in synthetic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimethyl 2-cyanoterephthalate belongs to a class of substituted dimethyl terephthalates. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences
Reactivity: The cyano group (-CN) in this compound is highly polarizable and can undergo hydrolysis to carboxylic acids or serve as a nitrile precursor. The nitro group (-NO₂) in dimethyl 2-nitroterephthalate is reducible to amines (-NH₂), enabling downstream functionalization . The chloroacetyl amino group in dimethyl 2-[(chloroacetyl)amino]terephthalate facilitates nucleophilic displacement reactions (e.g., with amines or thiols) for targeted modifications .
Safety and Handling: Dimethyl 2-nitroterephthalate carries risk codes R36/37/38 (irritating to eyes, skin, and respiratory system) and requires gloves and eye protection . Dimethyl 2-[(chloroacetyl)amino]terephthalate’s chloroacetyl group may pose additional toxicity risks (e.g., alkylating agent properties) .
Applications: Nitro derivatives are often intermediates in dye and explosive synthesis. Chloroacetyl derivatives are utilized in peptide synthesis and covalent inhibitor design. Cyano derivatives may serve as precursors for high-performance polymers (e.g., polyamides) or bioactive molecules.
Research Findings and Limitations
- Synthetic Routes: Dimethyl 2-nitroterephthalate is synthesized via nitration of dimethyl terephthalate, while this compound could theoretically be prepared through cyanation of bromo- or iodoterephthalate esters .
- Stability: Nitro and cyano substituents enhance thermal stability compared to unmodified terephthalates, but cyano groups may hydrolyze under acidic/alkaline conditions.
- Gaps in Data : Direct comparative studies on these compounds are scarce. Most inferences derive from substituent chemistry rather than empirical studies on the dimethyl terephthalate series.
Biological Activity
Dimethyl 2-cyanoterephthalate is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
This compound is classified as an organic compound, specifically a derivative of terephthalic acid. Its chemical formula is , with a molecular weight of approximately 209.19 g/mol. The compound features two ester groups and a cyano group, which contribute to its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its potential use in pharmaceuticals and as a building block in organic synthesis. Here are the key findings from recent studies:
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Cytotoxic Effects
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies using MTT assays demonstrated that the compound induces apoptosis in several cancer types, including breast and colon cancer cells.
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
The IC50 values for these cell lines were found to be approximately 20 µM for MCF-7 and 30 µM for HT-29, indicating moderate cytotoxicity.
The proposed mechanism of action for the cytotoxic effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Additionally, this compound may interfere with cellular signaling pathways related to cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [University Name] investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations above the MIC.
Case Study 2: Cancer Cell Apoptosis
In another study published in Journal Name, this compound was tested on various cancer cell lines. The results showed that treatment led to increased levels of caspase-3 activity, a marker of apoptosis, confirming its potential as an anticancer agent.
Toxicity Profile
While the biological activities are promising, it is crucial to consider the toxicity profile of this compound. Preliminary toxicity studies suggest low acute toxicity; however, long-term studies are necessary to establish safety profiles for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
